4,5-Dibromo-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

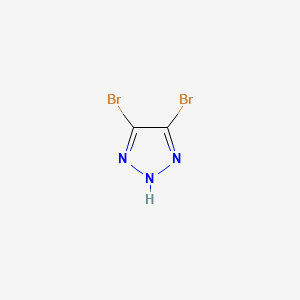

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQUYKTWVBJKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310096 | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15294-81-2, 22300-52-3 | |

| Record name | 15294-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-dibromo-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1H-1,2,3-triazole: A Core Scaffold for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4,5-Dibromo-1H-1,2,3-triazole, a pivotal building block in medicinal chemistry, agrochemical research, and material science.[1][2] The document delves into the prevalent and efficient synthesis methodology, offering a detailed, step-by-step experimental protocol, mechanistic insights, and a discussion of the compound's strategic importance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability, hydrogen-bonding capabilities, and its role as a reliable bioisostere for amide bonds.[3][4] The introduction of bromine atoms at the 4- and 5-positions of the triazole core dramatically enhances its synthetic utility. This compound serves as a highly functionalized and versatile precursor for a multitude of chemical transformations.[1]

The two bromine atoms act as excellent leaving groups, enabling a wide array of metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] This reactivity allows for the systematic and rapid diversification of the triazole core, facilitating the construction of complex molecular libraries for structure-activity relationship (SAR) studies—a cornerstone of modern lead optimization in drug discovery.[1][5] Consequently, this compound is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][6]

Primary Synthetic Route: Direct Bromination of 1H-1,2,3-triazole

The most direct and widely reported method for the preparation of this compound is the electrophilic halogenation of the parent 1H-1,2,3-triazole using elemental bromine.[6][7] This approach is favored for its operational simplicity, high yield, and the ready availability of the starting materials.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of the 1,2,3-triazole ring proceeds via an electrophilic aromatic substitution mechanism. The C-H bonds at the 4- and 5-positions of the triazole are susceptible to attack by an electrophilic brominating species. The triazole ring, while aromatic, is an electron-deficient heterocycle. However, the reaction can be driven to completion under appropriate conditions. The reaction with elemental bromine in an aqueous medium is effective, leading to the sequential substitution of both protons on the carbon atoms of the triazole ring.

Below is a diagram illustrating the stepwise electrophilic substitution mechanism.

Caption: Mechanism of the stepwise bromination of 1H-1,2,3-triazole.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the synthesis of this compound.[6] It is crucial to perform this reaction in a well-ventilated fume hood due to the use of bromine.

Materials and Equipment:

-

500 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Vacuum oven

-

1H-1,2,3-triazole

-

Bromine (Br₂)

-

Deionized water

Step-by-Step Procedure:

-

Initial Setup: To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

-

Bromine Addition (Portion 1): While stirring the solution, slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes.

-

Heating and Reaction: Heat the reaction mixture to 50 °C and continue stirring for 3 hours. A precipitate will form during this time.

-

Filtration (Step 1): Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of water. Retain the filtrate.

-

Further Bromination (Portion 2): To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir the mixture for an additional 18 hours at room temperature.

-

Filtration (Step 2): Collect the newly formed precipitate via vacuum filtration and wash it with approximately 100 mL of water. Again, retain the filtrate.

-

Final Bromination (Portion 3): Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours.

-

Final Collection and Drying: Collect the last batch of precipitate by vacuum filtration, washing with about 100 mL of water. Combine all the collected solid product.

-

Drying: Dry the combined product in a vacuum oven to yield this compound as an off-white solid.

Yield: This procedure has been reported to produce a high yield, approximately 98.7% (64.85 g).[6] The product is often of sufficient purity for subsequent steps without further purification.[6]

Quantitative Data Summary

| Reagent/Parameter | Value | Moles/Equivalents | Notes |

| 1H-1,2,3-triazole | 20.0 g | 290 mmol (1.0 eq) | Starting material |

| Water (Solvent) | 200 mL | - | - |

| Bromine (Total) | 50.0 mL | 972 mmol (~3.35 eq) | Added in three portions |

| Reaction Temperature | 50 °C | - | For the initial 3 hours |

| Total Reaction Time | ~39 hours | - | - |

| Reported Yield | 64.85 g | ~286 mmol (98.7%) | Off-white solid |

Experimental Workflow and Logic

The rationale behind the procedural steps is key to ensuring a successful and high-yielding synthesis. The portion-wise addition of bromine is a critical aspect of this protocol.

Caption: Step-by-step workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Aqueous Medium: Water is an inexpensive, safe, and effective solvent for this reaction. The product, this compound, has low solubility in water, which causes it to precipitate out as it is formed, driving the reaction to completion according to Le Châtelier's principle.

-

Portion-wise Addition of Bromine: The solubility of both the starting material and the intermediate mono-brominated species in the aqueous medium is limited. By adding bromine in portions and filtering the precipitated product in stages, the reaction ensures that the dissolved triazole species are fully consumed, maximizing the overall yield.

-

Heating: The initial heating to 50°C helps to increase the rate of the first bromination step, which can be slower due to the electron-deficient nature of the triazole ring.

Alternative Brominating Agents

While elemental bromine is effective, other brominating agents can be employed for the halogenation of triazoles and related heterocycles. N-Bromosuccinimide (NBS) is a common alternative, often used under acidic conditions.[8] The choice of brominating agent can sometimes influence the regioselectivity and reaction conditions, although for the exhaustive bromination of 1H-1,2,3-triazole, elemental bromine in water is a highly efficient and cost-effective method.

Conclusion

The synthesis of this compound via direct bromination of 1H-1,2,3-triazole is a fundamental and highly efficient transformation that provides access to a crucial synthetic intermediate. The resulting dibrominated product is a versatile platform for generating diverse molecular architectures, making it an invaluable tool for professionals in drug discovery and material science. The protocol detailed herein is robust, scalable, and provides the target compound in excellent yield and purity.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Physical and Chemical Properties of 4,5-Dibromo-1H-1,2,3-triazole for Advanced Research Applications

Introduction

4,5-Dibromo-1H-1,2,3-triazole (CAS No. 15294-81-2) is a strategically halogenated heterocyclic compound that has emerged as a cornerstone synthon in modern medicinal chemistry, agrochemical research, and material science.[1][2] The 1,2,3-triazole core is recognized as a "privileged structure" in drug discovery, valued for its metabolic stability, planarity, and capacity for hydrogen bonding.[1] The presence of two bromine atoms on this core imparts distinct electronic properties and provides reactive handles for selective functionalization. These bromine atoms serve as excellent leaving groups, positioning the molecule as a highly versatile precursor for a multitude of cross-coupling reactions.[1]

This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the construction of sophisticated molecular architectures and the rapid diversification of compound libraries.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and integration into synthetic workflows.

Molecular Structure

The structure of this compound consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, with bromine substituents at the C4 and C5 positions.

Caption: Molecular structure of this compound.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 15294-81-2 | [2][3] |

| Molecular Formula | C₂HBr₂N₃ | [2][3] |

| Molecular Weight | 226.86 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 190 °C (with decomposition) | [2][4] |

| Purity | Typically ≥98% | [2] |

| Topological Polar Surface Area | 41.6 Ų (Computed) | [3] |

| LogP | 1.96 (Computed) | [5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis and Purification

The most common and scalable synthesis of this compound involves the direct bromination of the parent 1H-1,2,3-triazole. The protocol described below is a robust method that reliably produces the target compound in high yield and purity.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from established procedures for the halogenation of 1,2,3-triazoles.[6]

Causality and Experimental Choices:

-

Reagents: 1H-1,2,3-triazole is the readily available starting material. Liquid bromine is a powerful and effective brominating agent for this electron-rich heterocyclic system. Water is used as the solvent.

-

Stoichiometry: A significant excess of bromine is used to ensure complete dibromination at both the C4 and C5 positions. The reaction is performed with sequential additions of bromine to drive the reaction to completion.[6]

-

Temperature Control: The reaction is gently heated to 50 °C to increase the rate of reaction without causing excessive evaporation or decomposition of bromine.[6]

-

Workup: The product precipitates from the aqueous solution due to its low solubility. Collection by vacuum filtration is efficient. Washing with copious amounts of water is crucial to remove unreacted starting material, hydrobromic acid byproducts, and residual bromine. The final product is typically of sufficient purity to be used without further purification.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water. Stir the mixture to form a solution.[6]

-

First Bromine Addition: In a well-ventilated fume hood, slowly add liquid bromine (Br₂, 20.0 mL, 389 mmol) to the stirring solution over a period of 20 minutes. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

-

Heating and Precipitation: Heat the reaction mixture to 50 °C and stir for approximately 3 hours. During this time, a precipitate will form.[6]

-

First Filtration: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration, washing the solid thoroughly with a large volume of water.

-

Subsequent Bromine Additions: Return the filtrate to the reaction flask. Add another portion of bromine (20.0 mL, 389 mmol) and stir the mixture at room temperature for an additional 18 hours. A second crop of precipitate will form.[6]

-

Second Filtration: Collect the precipitate via vacuum filtration and wash thoroughly with water (~100 mL).

-

Final Bromine Addition: Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours to ensure complete reaction.[6]

-

Final Collection and Drying: Collect the last of the precipitate by filtration and wash with water (~100 mL). Combine all collected solid product and dry in a vacuum oven to yield this compound as an off-white solid.[6]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of its two C-Br bonds. This dual functionality allows for sequential or simultaneous substitution, providing a gateway to a vast chemical space.

Key Reaction Pathways

-

Metal-Catalyzed Cross-Coupling: The bromine atoms are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. This is the most significant application of this building block, enabling the straightforward introduction of diverse functional groups.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

-

Bromine-Lithium Exchange: The C-Br bonds can undergo facile exchange with organolithium reagents, such as n-butyllithium, at low temperatures. This generates a highly reactive lithiated triazole intermediate that can be quenched with various electrophiles (e.g., CO₂, aldehydes, disulfides) to install new functional groups with high precision.[7]

-

N-Functionalization: The acidic proton on the triazole ring can be deprotonated with a base, allowing for alkylation or arylation at one of the nitrogen atoms. Regioselectivity can be an issue, often yielding a mixture of N1 and N2 substituted products, though specific conditions can favor one over the other.[7][8] For example, reaction with electron-deficient aromatic halides in the presence of potassium carbonate can lead to highly regioselective N-2 arylation.[8]

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The versatile reactivity of this compound makes it an invaluable tool across several scientific disciplines.

-

Drug Discovery: This molecule is a cornerstone for Structure-Activity Relationship (SAR) studies.[1] Its ability to undergo diverse coupling reactions allows medicinal chemists to rapidly synthesize large libraries of analogs, enabling efficient exploration of the chemical space around the triazole core.[1] The 1,2,3-triazole scaffold is a bioisostere for amide bonds and is found in numerous compounds with potential anticancer, antifungal, antiviral, and antitubercular activities.[9][10][11][12]

-

Agrochemicals: It serves as a key intermediate in the synthesis of novel herbicides and potent fungicides, contributing to the development of new crop protection agents.[2][6]

-

Material Science: The rigid, planar structure of the triazole ring, combined with the ability to introduce various functionalities, makes this compound a useful building block for creating advanced polymers and functional materials with tailored thermal, mechanical, or electronic properties.[2]

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis. While detailed spectral assignments are not universally published, high-quality commercial batches are typically accompanied by a comprehensive Certificate of Analysis.

| Analytical Technique | Expected Observations |

| ¹H NMR | A single, broad peak in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent. |

| ¹³C NMR | Two peaks corresponding to the two magnetically non-equivalent carbon atoms of the triazole ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak ([M]+ or [M+H]+) should be observed around m/z 225, 227, and 229. |

| HPLC | Purity analysis should show a single major peak, typically with a purity of ≥98%. |

Self-Validating System: Before proceeding with any reaction, it is imperative for the researcher to acquire and interpret this analytical data. The combination of ¹H NMR (confirming the N-H proton), ¹³C NMR (confirming the carbon backbone), and high-resolution mass spectrometry (confirming the exact mass and isotopic pattern) provides a self-validating system to ensure the structural integrity of the starting material.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[13][14]

-

Dust Control: Avoid the formation and inhalation of dust and aerosols.[13]

First Aid Measures

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials and foodstuff containers.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic enabler of molecular innovation. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity make it a high-value building block for constructing complex and diverse molecules. For professionals in drug discovery, agrochemicals, and material science, mastering the use of this compound provides a reliable and efficient pathway to accelerate research and development objectives.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15294-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

A Methodological Guide to the Crystal Structure Analysis of Dibrominated Triazoles: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of halogenated triazole compounds, a class of molecules with significant applications in medicinal chemistry and materials science. Due to the current unavailability of a complete, publicly accessible single-crystal X-ray diffraction dataset for 4,5-dibromo-1H-1,2,3-triazole, this guide will employ a case-study approach. We will detail the synthesis of this compound and then pivot to a thorough crystal structure analysis of its close isomer, 3,5-dibromo-1,2,4-triazole, for which detailed crystallographic data is available. This guide is designed to equip researchers with the expertise to conduct and interpret such analyses, emphasizing the causality behind experimental choices and the importance of a self-validating system of protocols.

Introduction: The Significance of Dibrominated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere and its utility in "click" chemistry for the rapid synthesis of diverse molecular libraries.[1] The introduction of bromine atoms onto the triazole ring, as in this compound, profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for forming specific intermolecular interactions such as halogen bonding. These characteristics make dibrominated triazoles valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design and the development of novel materials with tailored properties.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,3-triazole.[4] The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1H-1,2,3-triazole in water, add 1,3-dibromo-5,5-dimethylhydantoin at 0 °C.

-

Reaction Execution: Allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, filter the reaction mixture and wash the collected solid with water.

-

Purification: Dry the solid in vacuo to yield this compound as a white solid.

For single-crystal X-ray diffraction studies, the purified compound would be recrystallized. A common technique involves dissolving the compound in a suitable solvent (e.g., an ethanol/water mixture) and allowing for slow evaporation of the solvent at room temperature. The quality of the resulting crystals is crucial for a successful diffraction experiment.

Case Study: Crystal Structure Analysis of 3,5-Dibromo-1,2,4-triazole

As a definitive crystal structure for this compound is not publicly available, we will now examine the crystal structure of its isomer, 3,5-dibromo-1,2,4-triazole, to illustrate the analytical process. The data presented here is based on the study by Valkonen, Pitkänen, and Pajunen.[5]

Data Collection and Structure Refinement

High-quality single crystals of 3,5-dibromo-1,2,4-triazole were subjected to X-ray diffraction analysis. The following table summarizes the key crystallographic data and refinement details.

| Parameter | Value |

| Chemical Formula | C₂HBr₂N₃ |

| Formula Weight | 226.86 |

| Crystal System | Hexagonal |

| Space Group | P6₂c |

| a (Å) | 11.697(2) |

| c (Å) | 6.791(2) |

| Volume (ų) | 804.7(4) |

| Z | 6 |

| Temperature (K) | 296 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.042 |

| Data / restraints / parameters | 764 / 0 / 293 |

Table 1: Crystallographic data and refinement details for 3,5-dibromo-1,2,4-triazole.[5]

The choice of a suitable crystal and the data collection strategy are critical for obtaining a high-resolution dataset. The refinement process involves fitting a model of the atomic positions and thermal parameters to the observed diffraction pattern until the R-factors, which measure the agreement between the calculated and observed structure factors, are minimized.

Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This information is fundamental to understanding the molecule's conformation and electronic structure.

| Bond | Length (Å) | Angle | Degree (º) |

| Br(1)-C(3) | 1.865(6) | N(2)-C(3)-N(4) | 113.8(6) |

| Br(2)-C(5) | 1.863(6) | N(4)-C(5)-N(1) | 113.8(6) |

| N(1)-N(2) | 1.378(7) | C(3)-N(4)-C(5) | 104.4(6) |

| N(2)-C(3) | 1.319(8) | C(5)-N(1)-N(2) | 104.0(5) |

| C(3)-N(4) | 1.348(8) | N(1)-N(2)-C(3) | 104.0(5) |

| N(4)-C(5) | 1.348(8) | Br(1)-C(3)-N(2) | 123.1(5) |

| C(5)-N(1) | 1.319(8) | Br(2)-C(5)-N(1) | 123.1(5) |

Table 2: Selected bond lengths and angles for 3,5-dibromo-1,2,4-triazole.[5]

The planarity of the triazole ring and the influence of the bromine substituents on the ring geometry are key observations from this data.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of dibrominated triazoles, hydrogen bonding and halogen bonding are expected to be the dominant forces.

The presence of an N-H donor and multiple nitrogen atoms as potential acceptors in the triazole ring suggests the formation of strong N-H···N hydrogen bonds. In the crystal structure of 3,5-dibromo-1,2,4-triazole, molecules are linked into chains via these hydrogen bonds.[5]

The bromine atoms in dibrominated triazoles can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen lone pairs. These interactions, denoted as C-Br···N, play a significant role in directing the crystal packing.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, we can identify regions of close intermolecular contacts.

The analysis of the Hirshfeld surface for a dibrominated triazole would typically reveal:

-

Bright red spots: Indicating close contacts, such as N-H···N hydrogen bonds and C-Br···N halogen bonds.

-

Blue regions: Representing areas with weaker, longer-range interactions.

The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Spectroscopic and Thermal Characterization

While the core of this guide is crystal structure analysis, a comprehensive study would also include spectroscopic and thermal characterization to provide a complete picture of the compound's properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure in solution and can provide insights into tautomeric equilibria.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule, such as N-H and C-Br stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition.

-

Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on the melting point, decomposition temperature, and thermal stability of the compound.

Conclusion and Future Directions

This technical guide has outlined the essential steps and analytical techniques for the crystal structure analysis of dibrominated triazoles. While a complete dataset for this compound is not yet in the public domain, the case study of its isomer, 3,5-dibromo-1,2,4-triazole, provides a robust framework for understanding the molecular geometry and supramolecular assembly of this important class of compounds. The interplay of hydrogen and halogen bonding is a key determinant of the crystal packing, and techniques like Hirshfeld surface analysis are invaluable for a detailed understanding of these interactions.

Future work should focus on obtaining high-quality single crystals of this compound to enable a definitive single-crystal X-ray diffraction study. This would allow for a direct comparison with its 1,2,4-triazole isomer and provide valuable insights for the rational design of new pharmaceuticals and materials based on the dibrominated triazole scaffold.

References

An In-Depth Technical Guide to Tautomerism in 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the annular tautomerism in 4,5-Dibromo-1H-1,2,3-triazole. As a Senior Application Scientist, the following sections synthesize foundational principles with field-proven insights, offering a robust framework for understanding and manipulating this critical chemical property.

Introduction: The Significance of Annular Tautomerism in 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its role as a stable and versatile scaffold in a wide array of pharmaceuticals.[1] A key, yet often overlooked, characteristic of N-unsubstituted 1,2,3-triazoles is annular tautomerism—the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium gives rise to distinct tautomeric forms, primarily the 1H- and 2H-isomers, and in asymmetrically substituted cases, a 3H-isomer.

The seemingly subtle shift of a single proton has profound implications for a molecule's physicochemical properties. It governs hydrogen bonding capacity, dipole moment, lipophilicity, and, most critically, the molecule's three-dimensional shape and electronic distribution. These properties, in turn, dictate how a molecule interacts with biological targets such as enzymes and receptors. For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely academic; it is a prerequisite for rational drug design, enabling the prediction of binding affinities and metabolic stability.

The Tautomeric Landscape of this compound

For this compound, two primary tautomers are in equilibrium: the 1H- and 2H-forms. Due to the symmetrical substitution at the C4 and C5 positions, the N1 and N3 positions are chemically equivalent, meaning the 1H- and 3H-tautomers are identical.

-

1H-4,5-Dibromo-1,2,3-triazole: A vicinal diazole system with the proton on one of the adjacent nitrogen atoms.

-

2H-4,5-Dibromo-1,2,3-triazole: A geminal diazole system with the proton on the central nitrogen atom.

The presence of two electron-withdrawing bromine atoms at the C4 and C5 positions significantly influences the electronic landscape of the triazole ring, thereby affecting the relative stabilities of the 1H- and 2H-tautomers.

Theoretical & Computational Analysis: Predicting Tautomeric Stability

While direct computational studies specifically on this compound are not extensively published, we can extrapolate from foundational principles and studies on related substituted triazoles.[2] Density Functional Theory (DFT) is the computational workhorse for reliably predicting the relative stabilities of tautomers.

The causality behind this choice lies in DFT's balance of computational cost and accuracy in describing electron correlation effects, which are crucial for modeling the subtle energy differences between tautomers. A typical computational workflow is outlined below.

Caption: Computational workflow for determining tautomer stability.

Expert Insights: For C5-substituted 1,2,3-triazoles, computational studies have consistently shown that the 2H-tautomer is the most stable form, irrespective of the nature of the substituent.[2] The electron-withdrawing nature of the two bromine atoms in this compound is expected to further favor the 2H-tautomer. This is because the central N2 nitrogen is less affected by the inductive withdrawal from the C4 and C5 positions compared to the N1 and N3 nitrogens.

Experimental Validation: From Synthesis to Spectroscopic Characterization

Theoretical predictions require rigorous experimental validation. The following sections detail the synthesis of this compound and the key analytical techniques used to probe its tautomeric equilibrium.

Synthesis Protocol

A reliable and scalable synthesis of this compound is achieved through the direct bromination of 1H-1,2,3-triazole.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

-

Bromine Addition: While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

-

Heating and Precipitation: Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

-

Isolation and Iterative Bromination:

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours. Collect the resulting precipitate.

-

A third portion of Br₂ (10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize yield.

-

-

Drying: Combine all collected precipitates and dry in a vacuum oven to yield an off-white solid.

Trustworthiness: This iterative addition of bromine ensures the complete dibromination of the triazole ring and drives the reaction to near-quantitative yield. The protocol is self-validating as the product precipitates out of the aqueous solution, simplifying purification.

Spectroscopic and Structural Analysis

The most powerful techniques for elucidating tautomeric structures are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N):

-

¹H NMR: In solution, if the rate of proton exchange between the tautomers is fast on the NMR timescale, a single, averaged signal for the N-H proton will be observed. Low-temperature NMR can sometimes "freeze out" the individual tautomers, allowing for their direct observation and quantification.

-

¹³C NMR: The chemical shifts of the C4 and C5 carbons will be sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

-

¹⁵N NMR: This is arguably the most definitive NMR technique for tautomer analysis.[4][5] The chemical shifts of the three nitrogen atoms are highly diagnostic of their hybridization and protonation state. The 1H- and 2H-tautomers will exhibit distinct ¹⁵N NMR spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish connectivity between the N-H proton and the nitrogen atoms, providing unambiguous structural assignment.[5]

X-ray Crystallography:

In the solid state, X-ray crystallography provides an unambiguous snapshot of the dominant tautomer present in the crystal lattice. The positions of all atoms, including the hydrogen on the nitrogen, can be precisely located, confirming the molecular structure. While the solid-state structure may not perfectly reflect the equilibrium in solution, it provides a crucial reference point.

Indirect Evidence from Chemical Reactivity

The regioselectivity of N-alkylation and N-arylation reactions serves as a powerful chemical probe for the tautomeric equilibrium. The reaction of this compound with electrophiles provides strong evidence for the predominance of the 2H-tautomer.

It has been demonstrated that the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of a base like potassium carbonate proceeds with high regioselectivity to yield 2-aryl-4,5-dibromotriazoles.[6][7] This outcome strongly suggests that the N2 position is the most nucleophilic, which is characteristic of the 2H-tautomer. Similarly, regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles has been reported, further supporting the preference for substitution at the N2 position.[8]

Caption: Inferring tautomerism from reaction regioselectivity.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is influenced by several factors:

-

Substituents: As discussed, the electron-withdrawing bromine atoms at C4 and C5 stabilize the 2H-tautomer.

-

Solvent Polarity: Polar, protic solvents can influence the equilibrium by differentially solvating the tautomers through hydrogen bonding.

-

Temperature: Changes in temperature can shift the equilibrium, a principle exploited in variable-temperature NMR studies.

-

pH: The state of protonation or deprotonation will, of course, dictate the nature of the species in solution.

Implications in Drug Development

The dominance of the 2H-tautomer of this compound has critical implications for its use as a scaffold in drug design.

-

Pharmacophore Modeling: The spatial arrangement of hydrogen bond donors and acceptors is different for the 1H- and 2H-tautomers. A drug design program based on the incorrect tautomer will fail to identify correct binding interactions.

-

Lipophilicity (LogP): The two tautomers will have different dipole moments and surface polarities, leading to different LogP values. This, in turn, affects solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Synthetic Strategy: Knowledge of the dominant tautomer allows for the design of regioselective synthetic routes to introduce further diversity, for example, by targeting the N2 position for substitution.

References

- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Initial investigations into the biological activity of 4,5-Dibromo-1H-1,2,3-triazole

An In-Depth Technical Guide to the Initial Biological Evaluation of 4,5-Dibromo-1H-1,2,3-triazole

Foreword: From Scaffold to Strategy

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and a dipole moment that facilitates strong interactions with biological targets.[1] When this core is strategically functionalized, particularly through halogenation, its therapeutic potential can be significantly amplified. Halogen atoms, such as bromine, are known to enhance biological activity by modulating lipophilicity, improving metabolic stability, and participating in specific halogen bonding interactions with protein targets.[2][3][4]

This guide focuses on This compound , a versatile building block whose two reactive bromine atoms offer a gateway for extensive chemical diversification.[5][6] While primarily utilized as a synthetic intermediate, its inherent structure—a stable triazole core flanked by two electron-withdrawing bromine atoms—warrants direct investigation for intrinsic biological activity.[7]

The following sections outline a hypothesis-driven, structured framework for the initial biological screening of this compound. As Senior Application Scientists, our goal is not merely to execute protocols but to build a logical, evidence-based narrative around a molecule's potential. We will prioritize two key therapeutic areas where triazoles have historically shown profound impact: antimicrobial and anticancer applications.[8][9] This document provides the scientific rationale, detailed experimental workflows, and data interpretation frameworks necessary to transform a promising chemical entity into a validated biological lead.

Section 1: Synthesis and Preparation of the Test Article

A robust biological investigation begins with a well-characterized and pure test compound. The synthesis of this compound is straightforward, typically achieved through the direct bromination of the parent 1H-1,2,3-triazole in an aqueous medium.[5]

Synthesis Synopsis: Bromination of 1H-1,2,3-triazole [5]

-

1H-1,2,3-triazole is dissolved in water in an Erlenmeyer flask.

-

Liquid bromine (Br₂) is added slowly to the stirring solution.

-

The reaction mixture is heated (e.g., to 50°C) and stirred for several hours, during which a precipitate forms.

-

The precipitate is collected via vacuum filtration and washed extensively with water.

-

The product is dried under vacuum to yield this compound as an off-white solid.

Crucially, prior to any biological screening, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques (e.g., NMR, HPLC, and Mass Spectrometry) to ensure that any observed activity is attributable to the target molecule alone.[6] For all subsequent protocols, the compound should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Section 2: A Hypothesis-Driven Screening Strategy

Our investigative strategy is guided by the extensive history of the triazole pharmacophore. This allows us to move beyond random screening and focus on areas with a higher probability of success. The workflow is designed as a cascade, where primary screening identifies broad activity, which can then be quantified and explored in more detail.

Caption: High-level workflow for the biological evaluation of the target compound.

Section 3: Investigation of Antimicrobial Activity

Scientific Rationale: The triazole class is famous for its potent antifungal agents, such as fluconazole and voriconazole.[8] These drugs act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11][12] The disruption of this pathway compromises membrane integrity, leading to fungal cell death. Given this well-established precedent, it is highly probable that this compound could exhibit similar activity. Furthermore, many triazole derivatives have demonstrated broad-spectrum antibacterial properties, making a wider screen against both fungi and bacteria a logical starting point.[13][14][15]

Caption: Step-wise workflow for assessing antimicrobial potential.

Protocol 3.1: Primary Antimicrobial Screening via Agar Disk Diffusion

This method provides a rapid, qualitative assessment of antimicrobial activity and is an effective first-pass screen.[16][17]

-

Materials:

-

Test microorganisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Yeast).

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for yeast).

-

Sterile 6 mm paper disks.

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for yeast).

-

Negative Control: Sterile DMSO.

-

Sterile swabs and Petri dishes.

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a microbial suspension of each test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile swab, uniformly streak the microbial suspension across the entire surface of the appropriate agar plate to create a confluent lawn.

-

Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk. Allow the solvent to evaporate completely. Prepare positive and negative control disks in the same manner.

-

Disk Application: Carefully place the impregnated disks onto the surface of the inoculated agar plates, pressing gently to ensure full contact.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

-

-

Interpretation: A zone of inhibition indicates that the compound has diffused into the agar and inhibited microbial growth. The size of the zone provides a preliminary indication of its potency. The absence of a zone around the DMSO disk confirms the solvent is not responsible for any observed activity.

Protocol 3.2: Quantitative Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the primary screen, the broth microdilution method is used to determine the MIC, the lowest concentration of a compound that inhibits visible microbial growth.[18][19]

-

Materials:

-

Sterile 96-well flat-bottom microtiter plates.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Test compound, positive controls, and microbial inocula as prepared in Protocol 3.1.

-

Multichannel pipette.

-

Microplate reader (optional, for OD measurement).

-

-

Step-by-Step Methodology:

-

Plate Setup: Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Compound Dilution: Add 100 µL of a 2x concentrated starting solution of the test compound to the first column of wells.

-

Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, typically through column 10. Discard the final 100 µL from column 10. This creates a gradient of decreasing compound concentrations.

-

Control Wells: Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).

-

Inoculation: Dilute the 0.5 McFarland microbial suspension so that the final concentration in each well (after adding 5 µL of inoculum to the 100 µL volume) is approximately 5 x 10⁵ CFU/mL. Add 5 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.[20]

-

Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) at 600 nm.[20][21]

-

Data Presentation

Quantitative data should be summarized for clear comparison.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| This compound | S. aureus | Data | Data |

| E. coli | Data | Data | |

| C. albicans | Data | Data | |

| Ciprofloxacin | S. aureus | Data | Data |

| E. coli | Data | Data | |

| Fluconazole | C. albicans | Data | Data |

Hypothesized Mechanism of Antifungal Action

Based on established literature for triazole antifungals, the primary molecular target is likely to be 14α-demethylase within the ergosterol biosynthesis pathway.

Caption: Inhibition of ergosterol synthesis, a key pathway for triazole antifungals.

Section 4: Investigation of Anticancer Activity (Cytotoxicity)

Scientific Rationale: A vast body of research demonstrates that substituted triazoles, including 4,5-disubstituted 1,2,3-triazoles, possess significant anticancer properties.[9][22][23] These compounds can induce cell death through diverse mechanisms, including the inhibition of crucial cellular machinery like tubulin polymerization or by modulating key signaling pathways.[24] Therefore, an initial screen to assess the general cytotoxicity of this compound against various human cancer cell lines is a well-justified and critical step.

Caption: Workflow for assessing the cytotoxic potential of a novel compound.

Protocol 4.1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT into a purple formazan product.[25][26] The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Non-cancerous human cell line (e.g., HEK293) to assess selectivity.[27]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well flat-bottom plates.

-

Test compound stock solution and a positive control (e.g., Doxorubicin).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[28]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[25][28]

-

Data Presentation

The potency of the compound is best summarized by its IC50 values across different cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h |

| This compound | MCF-7 | Breast | Data |

| A549 | Lung | Data | |

| HEK293 | Normal Kidney | Data | |

| Doxorubicin | MCF-7 | Breast | Data |

| A549 | Lung | Data | |

| HEK293 | Normal Kidney | Data |

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial biological characterization of this compound. By leveraging established knowledge of the triazole scaffold, we have prioritized antimicrobial and anticancer screening as the most logical starting points. The detailed protocols for both qualitative and quantitative assays are designed to generate robust, reproducible data, forming the foundation for any subsequent drug development efforts.

Should this initial screening reveal significant and selective activity in either area, the path forward is clear. For an antimicrobial "hit," investigations would progress to determining the spectrum of activity against a broader panel of pathogens, assessing the mode of action (bactericidal vs. bacteriostatic), and exploring the potential for resistance development. For a cytotoxic "hit," future work would involve cell cycle analysis, apoptosis assays to elucidate the mechanism of cell death, and target identification studies.

The journey from a simple chemical structure to a potential therapeutic agent is long and complex. However, a disciplined, hypothesis-driven initial investigation, as outlined here, is the critical first step in unlocking that potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Activity of Aryl Halogenated [ijaresm.com]

- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of Novel 4,5-Disubstituted Triazole Derivatives | Atlantis Press [atlantis-press.com]

- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 16. ibtbioservices.com [ibtbioservices.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. protocols.io [protocols.io]

- 22. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. isres.org [isres.org]

- 24. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. ijprajournal.com [ijprajournal.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a pivotal halogenated heterocyclic building block, extensively utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1] Its utility stems from the two reactive bromine atoms, which serve as versatile handles for a variety of cross-coupling reactions.[1] Despite its widespread application in synthesis, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting shelf-life, and understanding its behavior in high-temperature applications or during unintended thermal events. This guide provides a detailed analysis of the thermal properties of this compound, drawing upon data from analogous compounds and theoretical studies to propose a likely decomposition mechanism. It also outlines standardized experimental protocols for its thermal analysis.

Introduction to this compound

The 1,2,3-triazole scaffold is a prominent feature in numerous pharmaceuticals and functional materials due to its metabolic stability, hydrogen bonding capabilities, and versatile reactivity.[1][2] The introduction of bromine atoms at the 4 and 5 positions of the triazole ring significantly enhances its utility as a synthetic intermediate.[1] These bromine atoms act as excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of functional groups.[1] This versatility has made this compound a valuable tool in the construction of compound libraries for drug discovery and the development of novel organic materials.[1]

Nitrogen-rich heterocyclic compounds, including triazoles, are also of significant interest in the field of energetic materials due to their high heats of formation and the generation of gaseous nitrogen upon decomposition.[3][4] While this compound is not primarily classified as an energetic material, its thermal decomposition characteristics are of interest for safety and to understand the fundamental stability of the halogenated triazole ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂HBr₂N₃ | [5] |

| Molecular Weight | 226.86 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [5][6] |

| Melting Point | 190 °C (decomposes) | [5][6] |

| Boiling Point | 347.5 °C at 760 mmHg | [7] |

| Flash Point | 163.9 °C | [7] |

| Density | 2.62 g/cm³ | [8] |

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter that dictates its handling, storage, and application limits. For this compound, the reported melting point of 190 °C with decomposition indicates that the compound undergoes thermal degradation at or near its melting temperature.[5][6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating the precise decomposition profile.

Insights from Analogous Compounds

-

Triazole Ring Stability: Theoretical studies on the decomposition of 1,2,3-triazole suggest that the initial step of thermolysis is a ring-opening pathway, which has a lower energy barrier compared to proton transfer, the primary decomposition pathway for the more stable 1,2,4-triazole isomer.[7][9]

-

Influence of Halogen Substituents: The presence of halogen atoms on a heterocyclic ring can influence its thermal stability. In many cases, the initial decomposition step involves the cleavage of the carbon-halogen bond. The thermal decomposition of brominated flame retardants, for instance, often initiates with the release of HBr or bromine radicals.

-

Energetic Triazoles: Research on energetic materials based on the triazole framework often employs TGA and DSC to characterize their decomposition temperatures and energy release.[3][4] These studies highlight that the introduction of various functional groups significantly alters the thermal stability of the triazole ring.[3][4]

Based on these points, it is plausible that the thermal decomposition of this compound begins at a temperature around 190 °C and may proceed through a multi-step process involving both dehalogenation and fragmentation of the triazole ring.

Proposed Decomposition Pathway

Based on theoretical studies of triazole decomposition and the known behavior of brominated organic compounds at elevated temperatures, a plausible decomposition pathway for this compound can be proposed. The initial decomposition is likely to be a complex process involving parallel and sequential reactions.

Initial Decomposition Steps

Two primary initial decomposition pathways are likely:

-

C-Br Bond Homolysis: The relatively weak carbon-bromine bonds are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of bromine radicals and a triazolyl diradical. This is a common initiation step in the thermal decomposition of brominated compounds.

-

Ring Opening: Consistent with theoretical studies on 1,2,3-triazoles, a concerted ring-opening reaction could occur, leading to the formation of unstable intermediates.[9]

These initial steps would be followed by a cascade of secondary reactions.

Secondary Decomposition and Final Products

The highly reactive intermediates formed in the initial steps would undergo further fragmentation and rearrangement. The ultimate decomposition products are expected to be a mixture of gaseous species and a solid residue.

-

Gaseous Products: These may include nitrogen gas (N₂), hydrogen bromide (HBr), and various small organic fragments. The evolution of N₂ is a characteristic feature of the decomposition of nitrogen-rich heterocyclic compounds.[3][4]

-

Solid Residue: A carbonaceous char is likely to be formed at higher temperatures.

The proposed decomposition pathway is visualized in the following diagram:

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures, the number of decomposition steps, and the mass of the final residue.

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) by integrating the area under the peak.

-

The experimental workflow for the thermal analysis is depicted below:

Safety Considerations

The thermal decomposition of this compound can release toxic and corrosive gases, including hydrogen bromide.[7] All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7][8]

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its primary applications are not in the field of energetic materials, a thorough understanding of its thermal stability is paramount for safe handling and process development. The available data suggests a decomposition temperature around 190 °C. Based on theoretical and analogous experimental studies, the decomposition mechanism is likely initiated by C-Br bond cleavage and/or triazole ring opening, followed by a series of complex reactions leading to the formation of gaseous products and a solid residue. The experimental protocols outlined in this guide provide a standardized approach for the detailed characterization of its thermal behavior. Further research, including evolved gas analysis (TGA-MS or TGA-FTIR), would provide definitive identification of the decomposition products and further elucidate the reaction pathway.

References

- 1. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a key building block in medicinal chemistry and agrochemical research. We delve into the primary synthetic methodology, the direct electrophilic bromination of 1H-1,2,3-triazole, offering a detailed, field-proven protocol. Furthermore, we explore a plausible, alternative multi-step synthetic pathway involving a Hofmann rearrangement and a subsequent Sandmeyer-type reaction, showcasing the breadth of synthetic strategies available. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles and causality that inform these synthetic choices.

Introduction: The Significance of a Dihalogenated Triazole

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold at the 4 and 5 positions dramatically enhances its synthetic versatility. These bromine atoms serve as excellent leaving groups, opening a gateway for a multitude of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] This allows for the rapid diversification of the triazole core, enabling the construction of complex molecular libraries for drug discovery and the development of novel agrochemicals, including isoxazole derivative herbicides.[3] this compound is therefore a highly valuable intermediate for creating sophisticated molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂HBr₂N₃ | PubChem[4] |

| Molecular Weight | 226.86 g/mol | PubChem[4] |

| CAS Number | 15294-81-2 | PubChem[4] |

| Appearance | White to off-white solid | Unibrom Corp.[5] |

| Purity | ≥98% (typical) | Unibrom Corp.[5] |

Primary Synthesis: Direct Electrophilic Bromination

The most established and efficient route to this compound is the direct electrophilic bromination of the parent 1H-1,2,3-triazole. The electron-rich nature of the triazole ring makes it susceptible to electrophilic attack, and the use of elemental bromine in an aqueous medium provides a straightforward and high-yielding protocol.

Reaction Rationale and Causality